molecular formula C6H6OS B12883109 4,6-Dihydrothieno[2,3-c]furan

4,6-Dihydrothieno[2,3-c]furan

Cat. No.: B12883109
M. Wt: 126.18 g/mol
InChI Key: AKRADPJGDPPMLM-UHFFFAOYSA-N
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Description

4,6-Dihydrothieno[2,3-c]furan is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydrothieno[2,3-c]furan typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with a dienophile under controlled conditions to form the desired compound . Another approach involves the use of organolithium reagents to facilitate the formation of the thieno-furan ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydrothieno[2,3-c]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted thieno-furan derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4,6-Dihydrothieno[2,3-c]furan involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison: 4,6-Dihydrothieno[2,3-c]furan is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while thieno[2,3-b]pyridine derivatives also contain a thieno ring, their biological activities and applications may differ significantly due to variations in their molecular structure .

Properties

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

IUPAC Name

4,6-dihydrothieno[2,3-c]furan

InChI

InChI=1S/C6H6OS/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2

InChI Key

AKRADPJGDPPMLM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)SC=C2

Origin of Product

United States

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